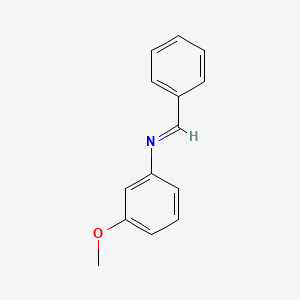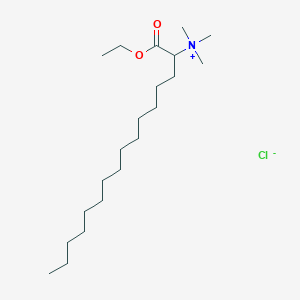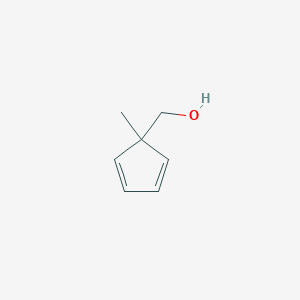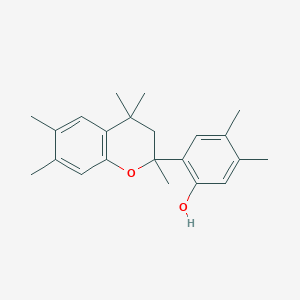
Benzylidene-(3-methoxyphenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidene-(3-methoxyphenyl)-amine is an organic compound characterized by the presence of a benzylidene group attached to a 3-methoxyphenyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzylidene-(3-methoxyphenyl)-amine typically involves the condensation reaction between benzaldehyde and 3-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding benzylidene ketones or aldehydes.
Reduction: The compound can be reduced to form benzyl-(3-methoxyphenyl)-amine using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the benzylidene group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzylidene ketones or aldehydes.
Reduction: Benzyl-(3-methoxyphenyl)-amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzylidene-(3-methoxyphenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other signaling pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
- Benzylidene-(4-methoxyphenyl)-amine
- Benzylidene-(2-methoxyphenyl)-amine
- Benzylidene-(3-hydroxyphenyl)-amine
Comparison: Benzylidene-(3-methoxyphenyl)-amine is unique due to the presence of the methoxy group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, such as Benzylidene-(4-methoxyphenyl)-amine, the position of the methoxy group can lead to differences in electronic distribution and steric effects, thereby affecting the compound’s overall properties and applications .
Properties
CAS No. |
5877-59-8 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
ZIZBBPVOSQIWBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)



![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)




![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)


